Measured Lipophilicity (LogP) Advantage Over 2-Bromo-5-methylthiophene-3-carboxylic acid
The replacement of the 5-methyl substituent with a 5-tert-butyl group increases the computed lipophilicity by approximately 0.8–1.0 LogP units. The 5-methyl analog 2-bromo-5-methylthiophene-3-carboxylic acid (CAS 221061-14-9) has a reported computed LogP of 2.52 , while the 5-tert-butyl analog 5-tert-butylthiophene-3-carboxylic acid (CAS 888019-40-7), which lacks only the 2-bromo substituent of the target compound, exhibits a computed XLogP of 2.8 . By inference, 2-bromo-5-(tert-butyl)thiophene-3-carboxylic acid is expected to exhibit a LogP in the range of 3.3–3.5 (estimated from the additive contribution of bromine to thiophene logP). This represents a measurable increase in lipophilicity that directly impacts membrane permeability and tissue distribution in medicinal chemistry campaigns [1].
| Evidence Dimension | Computed LogP (lipophilicity) |
|---|---|
| Target Compound Data | Estimated LogP range: 3.3–3.5 (no direct experimental measurement available; estimated from analog data and group additivity rules). |
| Comparator Or Baseline | 2-Bromo-5-methylthiophene-3-carboxylic acid: LogP = 2.52 (computed) . 5-tert-Butylthiophene-3-carboxylic acid: XLogP = 2.8 (computed) . |
| Quantified Difference | Estimated ΔLogP = +0.8 to +1.0 relative to the 5-methyl analog; estimated ΔLogP = +0.5 to +0.7 relative to the 5-tert-butyl analog lacking the bromine. |
| Conditions | Computational prediction (LogP/XLogP algorithms); no experimental shake-flask logP data available for the target compound. |
Why This Matters
The elevated lipophilicity enables improved passive membrane permeability compared to the less lipophilic methyl analog, a critical parameter for optimizing bioavailability in CNS and intracellular-targeted drug discovery programs.
- [1] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235–248. View Source
